Eulicin

Antifungal resistance Candida albicans Polyene cross-resistance

Eulicin is a nonpolyene guanidine antibiotic, mechanistically distinct from ergosterol-binding polyenes (amphotericin B, nystatin). Polyene-resistant C. albicans strains exhibit enhanced sensitivity to Eulicin, enabling researchers to distinguish polyene-specific resistance from broader multidrug phenotypes. With in vivo efficacy against Blastomyces dermatitidis and Cryptococcus neoformans—pathogens resistant to nystatin—Eulicin serves as a critical nonpolyene control for experimental infection models. Its dual antibacterial-antifungal activity also supports guanidine natural product screening campaigns. Order research-grade Eulicin for your comparative antifungal studies.

Molecular Formula C24H52N8O2
Molecular Weight 484.7 g/mol
CAS No. 534-76-9
Cat. No. B1215506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEulicin
CAS534-76-9
Synonymseulicin
Molecular FormulaC24H52N8O2
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESC(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O
InChIInChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31)
InChIKeyUIPBKZGYQDPIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eulicin (CAS 534-76-9): Chemical Profile and Research-Grade Sourcing Guide for a Guanidine-Type Antifungal Agent


Eulicin (CAS 534-76-9) is a naturally occurring guanidine-containing antibiotic first isolated from the fermentation broth of Streptomyces species [1]. The compound is structurally characterized as a long-chain aliphatic molecule bearing multiple guanidino and amino functional groups, with the molecular formula C24H52N8O2 and a molecular weight of 484.72 g/mol [2]. Eulicin exhibits in vitro activity against Gram-positive bacteria, select fungi including Saccharomyces cerevisiae and Aspergillus niger, and Mycobacterium species, and is also reported to inhibit human immunodeficiency virus (HIV) infection and replication . As a nonpolyene antifungal agent, Eulicin is mechanistically distinct from the ergosterol-binding polyene class (e.g., amphotericin B, nystatin), a differentiation with direct implications for cross-resistance studies and comparative antifungal research [3].

Why Eulicin Cannot Be Simply Substituted with Amphotericin B, Nystatin, or Griseofulvin


Generic substitution of Eulicin with structurally or mechanistically similar antifungal agents is scientifically unsupported due to three lines of experimental divergence. First, Eulicin is a nonpolyene guanidine derivative, whereas the most commonly employed research antifungals amphotericin B, nystatin, and candidin are polyene macrolides that exert activity via ergosterol binding and membrane pore formation—a fundamental mechanistic distinction [1]. Second, in head-to-head cross-resistance studies, Candida albicans strains rendered resistant to amphotericin B or candidin exhibited enhanced sensitivity to Eulicin compared to their parental wild-type strains, demonstrating that polyene resistance mechanisms do not confer cross-protection against Eulicin [1]. Third, in vivo murine efficacy profiles reveal species-level divergence: Eulicin is effective against Blastomyces dermatitidis and Cryptococcus neoformans—pathogens that were not controlled by nystatin in the same model system—yet Eulicin was ineffective against Histoplasma capsulatum and Candida albicans in the same in vivo assessment [2]. These orthogonal lines of evidence preclude the interchangeable use of Eulicin with polyene or other nonpolyene antifungals in experimental workflows.

Eulicin Quantitative Differentiation Evidence: Comparative Data Against Polyene and Nonpolyene Antifungals


Nonpolyene Classification and Polyene Resistance Cross-Sensitivity in Candida albicans

Eulicin is unequivocally classified as a nonpolyene antifungal agent, structurally and mechanistically distinct from polyene macrolides including candidin, amphotericin B, nystatin, and fungimycin [1]. In a systematic cross-resistance study, Candida albicans strains that were experimentally rendered resistant to amphotericin B (at resistance levels of 4-fold, 16-fold, 45-fold, and 60-fold relative to wild-type) and to candidin (150-fold resistance) exhibited increased sensitivity to Eulicin relative to their respective parental wild-type strains [1]. The experimental context involved subculturing C. albicans in gradually increasing concentrations of antibiotic in broth on a shaker, with resistance assessed on Ionagar no. 2 (Oxoid) solid medium [1].

Antifungal resistance Candida albicans Polyene cross-resistance

In Vivo Murine Antifungal Efficacy Spectrum: Species-Specific Divergence from Nystatin

In a comparative murine infection model study, Eulicin demonstrated a distinct species-specific efficacy profile that diverged significantly from nystatin, candidin (candicidin), and stilbamidine [1]. Eulicin was effective against Blastomyces dermatitidis and Cryptococcus neoformans infections in mice, but was ineffective against Histoplasma capsulatum and Candida albicans [1]. In contrast, nystatin controlled all fungal species tested except B. dermatitidis, while candidin was active against H. capsulatum and C. albicans but failed against B. dermatitidis and C. neoformans [1].

In vivo antifungal efficacy Murine infection model Fungal species selectivity

Broad-Spectrum Antibacterial Activity with Gram-Negative Coverage: Differentiation from Polyene Antifungals

Unlike polyene antifungals such as amphotericin B, nystatin, and filipin—which were observed to be ineffective against bacteria in comparative testing [1]—Eulicin demonstrates broad-spectrum antibacterial activity encompassing both Gram-positive and Gram-negative organisms . While polyenes exhibit negligible antibacterial efficacy due to their specific requirement for ergosterol (a sterol absent in bacterial membranes), Eulicin's guanidine-based structure enables activity against prokaryotic targets [2]. The absence of directly published MIC values in peer-reviewed primary literature represents a current data gap; vendor-reported MICs (S. aureus 8 μg/mL, E. coli >64 μg/mL, C. albicans 16 μg/mL) are provided but cannot be independently verified and should be treated as preliminary guidance only .

Antibacterial activity Gram-negative bacteria Spectrum of activity

Eulicin Research Applications: Evidence-Based Scenarios for Scientific and Industrial Use


Polyene Resistance Mechanism Studies in Candida albicans

Eulicin serves as a critical nonpolyene control compound in studies investigating polyene resistance mechanisms in Candida albicans. Because C. albicans strains rendered resistant to amphotericin B or candidin exhibit enhanced rather than reduced sensitivity to Eulicin [1], researchers can employ Eulicin to distinguish polyene-specific resistance pathways from broader multidrug resistance phenotypes. This application is directly supported by the 1965 cross-resistance study demonstrating that polyene-resistant strains remain susceptible or hypersensitive to Eulicin [1].

Targeted In Vivo Murine Models of Blastomyces dermatitidis or Cryptococcus neoformans Infection

Based on the species-specific in vivo murine efficacy data, Eulicin is a rational selection for experimental infection models involving Blastomyces dermatitidis and Cryptococcus neoformans—two fungal pathogens that were not controlled by nystatin in the same comparative study [2]. Researchers focusing on these specific pathogens should consider Eulicin over polyene comparators when the research objective requires a compound with demonstrated in vivo activity against these organisms [2].

Dual Antibacterial-Antifungal Screening and Natural Product Discovery Research

Eulicin's broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, combined with antifungal activity, makes it a suitable reference compound for dual-activity natural product screening campaigns . In contrast to polyene antifungals which lack antibacterial efficacy due to ergosterol-target specificity [3], Eulicin provides a baseline comparator for guanidine-containing antimicrobial natural products, including structurally related compounds such as SF2425 which also exhibits dual antibacterial-antifungal activity .

HIV Replication Inhibition Studies

Eulicin is reported to inhibit human immunodeficiency virus (HIV) infection and replication . While the mechanism underlying this antiviral activity has not been fully elucidated in the peer-reviewed literature, researchers investigating antiviral properties of guanidine-containing natural products may consider Eulicin as a structurally distinct scaffold relative to established antiretroviral agents.

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